molecular formula C16H32ClNO2 B13758854 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide CAS No. 7460-31-3

2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide

Cat. No.: B13758854
CAS No.: 7460-31-3
M. Wt: 305.9 g/mol
InChI Key: GXMIUYJCVQGQQQ-UHFFFAOYSA-N
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Description

2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C16H32ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a dodecyl chain, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide typically involves the reaction of dodecylamine with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-dodecylacetamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) under mild heating conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido or thiol derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-dodecylacetamide: Lacks the hydroxyethyl group, making it less hydrophilic.

    N-dodecyl-N-(2-hydroxyethyl)acetamide: Lacks the chloro group, affecting its reactivity in substitution reactions.

    2-chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecyl chain, reducing its amphiphilic properties.

Uniqueness

2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloro group, a dodecyl chain, and a hydroxyethyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

7460-31-3

Molecular Formula

C16H32ClNO2

Molecular Weight

305.9 g/mol

IUPAC Name

2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C16H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)16(20)15-17/h19H,2-15H2,1H3

InChI Key

GXMIUYJCVQGQQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCO)C(=O)CCl

Origin of Product

United States

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